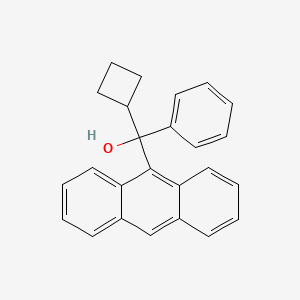

Anthracen-9-yl-cyclobutyl-phenylmethanol

Description

Anthracen-9-yl-cyclobutyl-phenylmethanol is a polycyclic aromatic alcohol featuring an anthracene core substituted at the 9-position with a cyclobutyl-phenylmethanol moiety. Its structure combines the planar aromaticity of anthracene with the steric and electronic effects of cyclobutyl and phenyl groups.

Propriétés

Numéro CAS |

27069-98-3 |

|---|---|

Formule moléculaire |

C25H22O |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

anthracen-9-yl-cyclobutyl-phenylmethanol |

InChI |

InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2 |

Clé InChI |

XAEINYSGQOVCJV-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for anthracen-9-yl-cyclobutyl-phenylmethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.

Applications De Recherche Scientifique

Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.

Mécanisme D'action

The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:

Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

Pathways Involved: The compound can influence pathways related to fluorescence and photophysical properties, making it useful in imaging and sensor applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Anthracene Derivatives

The following table summarizes key properties and research findings for structurally related anthracene-based alcohols and amines, highlighting differences in substituents, physical characteristics, and applications:

Key Observations:

Substituent Effects on Solubility :

- Linear alkyl chains (e.g., butylamine in ) enhance solubility in polar solvents, while bulky aromatic groups (e.g., thiophene in ) reduce solubility but improve thermal stability. The cyclobutyl group in the target compound may balance steric bulk and flexibility, offering intermediate solubility in chlorinated solvents.

Photophysical Behavior: Anthracene derivatives with electron-donating substituents (e.g., methanol in ) exhibit strong fluorescence, whereas thiophene-containing analogs show redshifted emission due to extended conjugation.

Crystallographic Trends: 9-Anthracenemethanol forms π-π stacked dimers in crystals , while ammonium salts (e.g., [(anthracen-9-ylmethyl)benzylammonium chloride] ) adopt layered structures stabilized by hydrogen bonding. The cyclobutyl moiety in the target compound could disrupt stacking, favoring alternative packing modes.

Synthetic Utility: Anthracene-methanol derivatives are often intermediates for functionalized materials. For example, 9-Anthracenylmethyl acrylate and methacrylate are monomers for photo-crosslinkable polymers. The cyclobutyl-phenylmethanol group may enable novel crosslinking or ligand designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.